molecular formula C10H10ClNO3 B8523977 ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate

ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate

Cat. No.: B8523977
M. Wt: 227.64 g/mol
InChI Key: ZIZZXDMKZGRVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a 3-oxopropionic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate typically involves the reaction of 4-chloropyridine with ethyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in an ethanol solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate attacks the 4-chloropyridine, resulting in the formation of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the pyridine ring.

Major Products Formed

    Oxidation: Formation of 3-(4-Chloropyrid-2-yl)-3-oxopropionic acid.

    Reduction: Formation of 3-(4-Chloropyrid-2-yl)-3-hydroxypropionic acid ethyl ester.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromopyrid-2-yl)-3-oxopropionic acid ethyl ester: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Fluoropyrid-2-yl)-3-oxopropionic acid ethyl ester: Contains a fluorine atom instead of chlorine.

    3-(4-Methylpyrid-2-yl)-3-oxopropionic acid ethyl ester: Has a methyl group instead of chlorine.

Uniqueness

ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)6-9(13)8-5-7(11)3-4-12-8/h3-5H,2,6H2,1H3

InChI Key

ZIZZXDMKZGRVOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 4 g (approximately 60% dispersion in paraffin oil, about 100 mmol) of sodium hydride are washed twice with 60 ml of n-hexane each time, and then 400 ml of absolute tetrahydrofuran are added. The mixture is heated to 50° C. and, in the course of 2 hours, a solution of 13.36 g (72 mmol) of 4-chloropyridine-2-carboxylic acid ethyl ester and 10.04 g (114 mmol) of ethyl acetate in 60 ml of absolute tetrahydrofuran is added dropwise, during which the mixture begins to boil vigorously. When the exothermic reaction has subsided, stirring is carried out for 12 hours at room temperature to complete the reaction. The yellow suspension is poured into 400 ml of ice-water and rendered neutral with 15% hydrochloric acid, and the solution is concentrated to half its volume. Extraction is then carried out twice with 200 ml of ethyl acetate each time, and the organic extracts are combined, dried (sodium sulfate), filtered and concentrated. 14.5 g of 3-(4-chloropyrid-2-yl)-3-oxopropionic acid ethyl ester are obtained in the form of a light-brown oil, which is used for further syntheses without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13.36 g
Type
reactant
Reaction Step Two
Quantity
10.04 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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